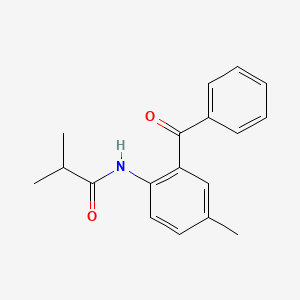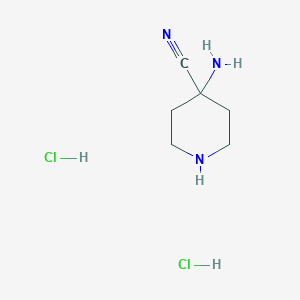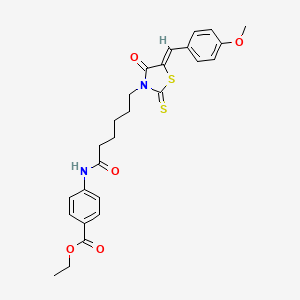![molecular formula C21H18ClFN2OS B2784171 1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1223759-33-8](/img/structure/B2784171.png)
1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione, commonly known as CF3, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CF3 is a spirocyclic molecule that contains two aromatic rings and a diazaspiro structure.
Scientific Research Applications
CF3 has been studied for its potential therapeutic applications in various areas, including cancer, inflammation, and infectious diseases. In cancer research, CF3 has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. CF3 has also been studied for its anti-inflammatory properties, with research suggesting that it can inhibit the production of pro-inflammatory cytokines. Additionally, CF3 has been shown to have antimicrobial properties, making it a potential candidate for the treatment of infectious diseases.
Mechanism of Action
The mechanism of action of CF3 is not fully understood, but it is believed to act through multiple pathways. In cancer cells, CF3 has been shown to inhibit the activity of cyclin-dependent kinases, which are crucial for cell cycle progression. CF3 has also been shown to induce apoptosis by activating caspase enzymes. In inflammation, CF3 is believed to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
CF3 has been shown to have a range of biochemical and physiological effects. In cancer cells, CF3 has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis. In inflammation, CF3 has been shown to inhibit the production of pro-inflammatory cytokines, reducing inflammation. Additionally, CF3 has been shown to have antimicrobial properties, making it a potential candidate for the treatment of infectious diseases.
Advantages and Limitations for Lab Experiments
CF3 has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, CF3 also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for CF3 research, including exploring its potential therapeutic applications in cancer, inflammation, and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of CF3 and to optimize its potential as a therapeutic agent.
Synthesis Methods
CF3 can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with 4-fluoroaniline to form 1-(4-chlorobenzoyl)-3-(4-fluorophenyl)urea. This intermediate is then reacted with thioacetamide and triethylamine to form CF3. The purity of the final product can be improved through recrystallization.
properties
IUPAC Name |
(4-chlorophenyl)-[2-(4-fluorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2OS/c22-16-8-4-15(5-9-16)19(26)25-20(27)18(14-6-10-17(23)11-7-14)24-21(25)12-2-1-3-13-21/h4-11H,1-3,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYWKOHZWFJLGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-4-methoxybenzoic acid](/img/structure/B2784088.png)
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid](/img/structure/B2784090.png)
![N-[5-[1-(2-Chloroacetyl)piperidin-3-yl]-1H-pyrazol-4-yl]benzamide](/img/structure/B2784094.png)





![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2784102.png)
methanone](/img/structure/B2784103.png)

![8-(4-fluorobenzoyl)-6-[(3-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2784107.png)

![2-(((3-(p-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B2784110.png)